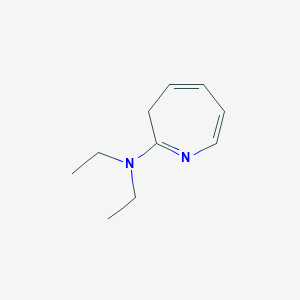

N,N-diethyl-3H-azepin-2-amine

Description

Structure

3D Structure

Properties

CAS No. |

6798-41-0 |

|---|---|

Molecular Formula |

C10H16N2 |

Molecular Weight |

164.25 g/mol |

IUPAC Name |

N,N-diethyl-3H-azepin-2-amine |

InChI |

InChI=1S/C10H16N2/c1-3-12(4-2)10-8-6-5-7-9-11-10/h5-7,9H,3-4,8H2,1-2H3 |

InChI Key |

MGTZXMILRQSSPS-UHFFFAOYSA-N |

Canonical SMILES |

CCN(CC)C1=NC=CC=CC1 |

Origin of Product |

United States |

The Significance of Seven Membered Nitrogen Heterocycles in Contemporary Organic Chemistry

Seven-membered rings containing at least one nitrogen atom, known as azepines, are a cornerstone of modern heterocyclic chemistry. numberanalytics.com These structures are of significant interest due to their presence in a wide array of biologically active compounds and their application in materials science. numberanalytics.com

Heterocyclic compounds, which are cyclic structures containing atoms of at least two different elements, are fundamental to organic chemistry. wikipedia.orgpressbooks.pub Their ring size plays a crucial role in their stability and reactivity. While five- and six-membered rings are known for their stability, seven-membered rings like azepines offer unique conformational flexibility and a broader range of potential applications. numberanalytics.combritannica.com The study of these larger ring systems is a dynamic area of research, with ongoing efforts to develop new synthetic methods and explore their properties. numberanalytics.comresearchgate.net

The inclusion of a nitrogen atom within the seven-membered ring introduces basicity and the potential for a variety of chemical transformations. pressbooks.pubmnstate.edu This makes azepine derivatives, including N,N-diethyl-3H-azepin-2-amine, valuable building blocks in the synthesis of more complex molecules. researchgate.netlookchem.com The development of novel synthetic routes to these compounds, such as those involving ring expansion reactions or cycloadditions, is a key focus for organic chemists. numberanalytics.comresearchgate.net

Overview of Research Domains Pertaining to N,n Diethyl 3h Azepin 2 Amine and Its Structural Analogs

Primary Synthetic Routes to the Azepine Ring System

The formation of the azepine core is a fundamental step in the synthesis of this compound and related compounds. The principal methods employed are cyclization and ring expansion approaches, as well as nitrene insertion reactions.

Cyclization and Ring Expansion Approaches

Ring expansion strategies are a cornerstone in the synthesis of azepine derivatives, allowing for the transformation of more readily available smaller rings into the seven-membered azepine system. These methods can be induced by thermal, photochemical, or microwave-assisted techniques.

Thermal and photochemical conditions are frequently employed to induce ring expansion of aromatic systems, leading to the formation of azepines. slideshare.netnih.gov A common precursor for these reactions is an aryl azide (B81097), such as phenyl azide. documentsdelivered.com

Upon thermal decomposition, phenyl azide loses a molecule of nitrogen to form a highly reactive phenylnitrene intermediate. documentsdelivered.comresearchgate.net This nitrene can then undergo a ring expansion process to yield the azepine skeleton. documentsdelivered.comacs.org The reaction is often carried out in a solvent that can also act as a nucleophile, trapping the intermediate species. For instance, the thermal decomposition of α- and β-naphthyl azides leads to the formation of dibenzophenazine, indicating complex rearrangements and reactions of the initially formed nitrene. rsc.org

Photochemical activation provides an alternative pathway for the generation of the nitrene intermediate from an aryl azide. researchgate.netresearchgate.netrsc.org Irradiation of phenyl azide, often with UV light, leads to the expulsion of nitrogen gas and the formation of phenylnitrene. researchgate.net This singlet phenylnitrene can then rearrange to an azirine intermediate, which subsequently undergoes ring expansion to form a cycloheptatetraene derivative. acs.org In the presence of a nucleophile like diethylamine, this intermediate can be trapped to form a 2-(diethylamino)-1H-azepine. acs.org This 1H-azepine can then isomerize to the more stable 3H-azepine tautomer, this compound. researchgate.net The product distribution in the photolysis of phenyl azide in diethylamine can be temperature-dependent. researchgate.net

A study on the photolysis of various fluorophenyl azides in diethylamine demonstrated that the substitution pattern on the aromatic ring influences the competition between nitrene insertion reactions and ring expansion to form azepines. documentsdelivered.com

Table 1: Products from the Photolysis of Phenyl Azide in Diethylamine researchgate.net

| Temperature (K) | Phenylazide | Aniline | Azepine (5a) | Azobenzene (9) |

| Ambient | Major Product | Minor Product | Minor Product | Minor Product |

Note: The specific isomer of the azepine product was not detailed in the source.

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating reaction rates and improving yields. While specific examples detailing the microwave-assisted synthesis of this compound are not prevalent in the reviewed literature, the general principles of microwave-assisted ring-forming reactions are applicable. These methods often lead to shorter reaction times and cleaner reaction profiles compared to conventional heating.

Nitrene Insertion Reactions for Azepine Formation

The generation and subsequent reaction of nitrene intermediates are central to many azepine syntheses. This highly reactive species can undergo both intramolecular and intermolecular reactions to build the seven-membered ring.

Nitrenes are typically generated in situ from precursors like azides or nitro compounds. slideshare.net The thermolysis or photolysis of aryl azides is a common method for producing aryl nitrenes. documentsdelivered.com For example, phenyl azide decomposes to phenylnitrene and nitrogen gas. documentsdelivered.com This phenylnitrene is a key intermediate in the synthesis of azepines. acs.org

The reactivity of the generated nitrene is dependent on its spin state (singlet or triplet). Singlet nitrenes are thought to undergo concerted cycloaddition reactions, while triplet nitrenes react in a stepwise manner. In the context of azepine synthesis from phenyl azide, the initially formed singlet phenylnitrene is believed to be responsible for the ring expansion. acs.org

The reaction of phenylnitrene with a nucleophile such as a secondary amine is an example of an intermolecular addition leading to an azepine. When phenyl azide is decomposed in the presence of diethylamine, the phenylnitrene generated can react with diethylamine. acs.org This process involves the expansion of the benzene (B151609) ring and the incorporation of the nitrogen from the nitrene and the diethylamino group into the newly formed seven-membered ring, ultimately yielding this compound. researchgate.netacs.org

The general mechanism involves the attack of the nucleophilic amine on an intermediate formed from the ring expansion of the phenylnitrene. slideshare.net This leads to the formation of a 2-amino-substituted azepine derivative. The reaction of other substituted aryl azides with various amines can lead to a range of substituted 2-aminoazepines.

Transition Metal-Catalyzed Assembly of Azepine Cores

Transition metals, particularly palladium and copper, have emerged as indispensable tools for forging the carbon-nitrogen bonds essential to the azepine framework. These catalysts facilitate complex transformations, often through domino or tandem sequences that build molecular complexity rapidly from simple precursors.

A notable strategy in heterocyclic synthesis involves the intramolecular cyclization of linear precursors via N-arylation. The choice of metal catalyst can be critical, sometimes leading to divergent reaction pathways from the same starting material. Research has shown that palladium and copper catalysts can exhibit distinctly different catalytic properties in the synthesis of fused azepine structures. researchgate.net

For instance, when starting with a linear amide precursor, a palladium acetate (B1210297) catalyst can initiate a domino process involving intramolecular N-arylation, followed by C-H activation and an aryl-aryl bond formation to yield complex polycyclic structures. In contrast, using copper iodide with the same substrate promotes only the intramolecular N-arylation reaction, leading to the formation of 1,4-benzodiazepine-2,5-diones, a class of fused azepine derivatives. researchgate.net This metal-switching approach provides a powerful tool for selectively synthesizing different heterocyclic scaffolds. researchgate.net

| Catalyst System | Starting Material Type | Product Type | Key Transformation |

| Palladium Acetate | Linear Amide | 5,6-dihydro-8H-5,7a-diazacyclohepta[jk]phenanthrene-4,7-dione | Domino Intramolecular N-arylation / C-H activation |

| Copper Iodide | Linear Amide | 1,4-Benzodiazepine-2,5-diones | Intramolecular N-Arylation |

This table illustrates the divergent outcomes based on catalyst selection in the synthesis of azepine-related structures. researchgate.net

Copper(I) catalysis has enabled an efficient pathway for synthesizing functionalized azepine derivatives through a tandem amination/cyclization of highly unsaturated precursors like allenynes. mdpi.comchem-soc.si This method allows for the construction of novel α-CF3-containing azepine-2-carboxylates and their phosphonate (B1237965) analogs. mdpi.com The reaction proceeds smoothly in the presence of a copper(I) catalyst, such as Cu(MeCN)₄PF₆, and an amine in a suitable solvent like dioxane at elevated temperatures. mdpi.com

The proposed mechanism involves the initial formation of a copper acetylide. mdpi.com Subsequently, a nucleophilic addition of the amine to the activated triple bond occurs, followed by an intramolecular cyclization onto the allene (B1206475) system, ultimately affording the seven-membered azepine ring after rearrangement. mdpi.com This transformation represents a novel type of tandem reaction that combines intermolecular amine addition with intramolecular cyclization under metal catalysis. mdpi.com This strategy has been successfully applied to both primary and secondary amines, yielding a range of substituted azepines. mdpi.comchem-soc.si A similar copper-catalyzed tandem cyclization has been developed for azide-ynamides, which proceeds via an α-imino copper carbene intermediate to construct valuable azepino[2,3-b:4,5-b']diindoles. nih.gov

| Catalyst | Precursor | Reactant | Product | Yield (%) |

| Cu(MeCN)₄PF₆ (10 mol%) | Allenyne | Aniline | Azepine-2-carboxylate | 65 mdpi.com |

| Cu(MeCN)₄PF₆ (10 mol%) | Allenyne | Benzylamine | Azepine-2-carboxylate | 30 researchgate.net |

| Cu(MeCN)₄PF₆ (10 mol%) | Allenylphosphonate | Aniline | Azepine-2-phosphonate | 61 researchgate.net |

This interactive table summarizes the results of the Cu(I)-catalyzed tandem amination/cyclization for the synthesis of various azepine derivatives. mdpi.comresearchgate.net

Multi-Component Reactions for Condensed Azepine Architectures

Multi-component reactions (MCRs) are highly efficient processes where three or more reactants combine in a single operation to form a product that incorporates substantial parts of all starting materials. nih.govnih.gov These reactions are powerful tools for rapidly generating molecular complexity and have been applied to the synthesis of condensed azepine structures.

One such example is a pseudo three-component reaction for the synthesis of coumarin-annulated azepines. slideshare.net This method involves the acid-catalyzed condensation of 3-amino-4-hydroxycoumarin with two equivalents of a substituted acetophenone. The reaction proceeds in toluene (B28343) with p-TsOH as the catalyst, affording the fused coumarin[3,4-b]azepine products in moderate to good yields. slideshare.net

Another advanced approach utilizes microwave assistance to drive a diastereoselective multicomponent reaction that generates the dibenzo[c,e]azepinone scaffold. nih.gov This efficient strategy highlights the utility of modern techniques in facilitating complex heterocyclic synthesis. nih.gov

Specific Synthetic Approaches to 3H-Azepin-2-amine Scaffolds

The synthesis of the specific 3H-azepin-2-amine structure, particularly with N,N-diethyl substitution, requires targeted strategies for introducing the 2-amino functionality.

Amination Strategies for the Formation of 2-Aminoazepines

Directly forming the 2-aminoazepine core is a synthetic challenge. A plausible and effective strategy involves a multi-step sequence starting from an azepin-2-one (a cyclic lactam) derivative. The synthesis of 1H-azepin-2(3H)-one cores can be achieved through methods like the intramolecular condensation of tertiary enamides containing an aldehyde group. rsc.org

Once the azepin-2-one is formed, it can be converted into a more reactive intermediate suitable for amination. A common chemical transformation for lactams is their conversion to a corresponding 2-chloro-azepine derivative, for example, by using a chlorinating agent like phosphoryl chloride. This activated intermediate can then undergo a nucleophilic aromatic substitution (S_NAr) reaction. slideshare.net By analogy with the amination of other 2-chloro-N-heterocycles, the 2-chloro-3H-azepine could be reacted with a secondary amine, such as diethylamine, to furnish the desired this compound. slideshare.net This approach offers a logical and versatile route to the target compound and its analogs.

More complex, fused 2-aminoazepine derivatives have also been synthesized through multi-step sequences, demonstrating the feasibility of incorporating amino substituents at the C2 position in larger scaffolds. researchgate.net

Reductive Amination in the Context of Azepine Derivatization

Reductive amination is a powerful and widely used method for forming carbon-nitrogen bonds, converting a carbonyl group into an amine via an imine intermediate. This reaction is typically performed in one pot under mild conditions, using reducing agents that selectively reduce the imine in the presence of the initial carbonyl compound. Common reagents for this transformation include sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃).

In the field of azepine chemistry, intramolecular reductive amination has proven to be a highly effective method for synthesizing chiral dibenz[c,e]azepines. An iridium-catalyzed intramolecular asymmetric reductive amination of bridged biaryl derivatives containing both an amine and an aldehyde has been developed. This process, which proceeds through an N-Boc deprotection followed by the reductive amination sequence, yields synthetically valuable dibenz[c,e]azepines with excellent enantiomeric control (up to 97% ee). This methodology underscores the power of reductive amination in creating complex, stereodefined azepine structures. rsc.org

Environmentally Conscious (Green) Synthetic Protocols for Azepine Derivatives

The development of synthetic methodologies for azepine derivatives has increasingly focused on aligning with the principles of green chemistry. These principles prioritize the reduction or elimination of hazardous substances, emphasize atom economy, enhance energy efficiency, and utilize renewable resources to minimize environmental impact. nih.govxjenza.org Environmentally conscious protocols for synthesizing the azepine core involve innovative strategies such as multicomponent reactions, the use of eco-friendly solvents and catalysts, and the application of alternative energy sources like microwave and light irradiation. nih.govresearchgate.net

Multicomponent Reactions (MCRs)

Multicomponent reactions (MCRs), where three or more reactants combine in a single operation to form a product containing the essential parts of all starting materials, represent a highly efficient green synthetic strategy. nih.govrsc.org This approach offers significant advantages by reducing the number of synthetic steps, which in turn minimizes the need for intermediate separation and purification processes, thereby saving time, energy, and materials. xjenza.org The convergent nature of MCRs often leads to high atom economy and reduces waste generation, making them inherently more sustainable than traditional linear syntheses. xjenza.orgrsc.org

A notable example is the synthesis of azepinodiazepine derivatives through a multicomponent reaction involving isatins, activated acetylenic compounds, alkyl bromides, methyl aziridine, and ammonium (B1175870) acetate. tandfonline.com This reaction is conducted in water, an ideal green solvent, at room temperature, utilizing a high-performance and reusable Fe₃O₄/ZnO@MWCNT nanocatalyst. tandfonline.com The benefits of this protocol include excellent yields, short reaction times, and simple separation of the catalyst and product. tandfonline.com

Table 1: Features of a Green Multicomponent Synthesis of Azepinodiazepine Derivatives

| Parameter | Description | Reference |

|---|---|---|

| Catalyst | Fe₃O₄/ZnO@MWCNT Nanocatalyst | tandfonline.com |

| Solvent | Water | tandfonline.com |

| Temperature | Room Temperature | tandfonline.com |

| Key Advantages | High yields, short reaction times, simple catalyst and product separation, avoidance of toxic solvents. | tandfonline.com |

Catalysis and Eco-Friendly Solvents

The choice of solvent and catalyst is critical in green synthesis. Traditional organic syntheses often rely on volatile and toxic solvents that pose environmental and health risks. Replacing these with environmentally benign alternatives like water or recyclable media is a key focus of green chemistry. rsc.org

Polyethylene glycol (PEG), for instance, has been used as an inexpensive, non-toxic, and effective medium for the one-pot, catalyst-free synthesis of N-substituted azepines, achieving excellent yields. organic-chemistry.org The recyclability of PEG adds to the environmental credentials of this protocol. organic-chemistry.org Similarly, palladium(II)-catalyzed tandem cyclizations to produce dibenzo[b,d]azepines have been developed using more environmentally friendly solvents, which represents an improvement over methods requiring high temperatures and difficult-to-remove solvents like DMSO. rsc.org

Another green approach involves using heterogeneous catalysts that can be easily recovered and reused. Rhodium(III)-catalyzed C-H annulation has been successfully performed in water, where the basic aqueous environment facilitates the reaction and the catalyst can be recycled multiple times without significant loss of activity. researchgate.net

Table 2: Comparison of Conventional vs. Green Solvents in Azepine Synthesis

| Methodology | Conventional Solvent | Green Alternative | Key Green Advantage | Reference |

|---|---|---|---|---|

| Palladium-Catalyzed Annulation | DMSO | Eco-friendly solvent (e.g., water) | Reduced toxicity, easier removal, lower environmental impact. | rsc.org |

| One-Pot Azepine Synthesis | N/A (Various organic solvents) | Polyethylene Glycol (PEG) | Non-toxic, inexpensive, and recyclable medium. | organic-chemistry.org |

| Rhodium-Catalyzed C-H Annulation | Toxic Organic Solvents | Water | Promotes efficient cyclization and allows for catalyst recycling. | researchgate.net |

Photochemical and Microwave-Assisted Protocols

Alternative energy sources are instrumental in developing greener synthetic routes. Photochemical reactions, which use light to initiate chemical transformations, can often be conducted at mild temperatures without the need for harsh reagents. researchgate.net A metal-free synthesis of azepinone derivatives has been achieved through a photochemical cascade reaction using blue light irradiation and a Brønsted acid catalyst. researchgate.net This method demonstrates broad substrate scope and proceeds under mild conditions. researchgate.net

Microwave-assisted synthesis is another energy-efficient technique that can dramatically reduce reaction times, improve yields, and lead to cleaner reactions with fewer byproducts compared to conventional heating methods. nih.govmdpi.com While specific applications to this compound are not detailed, the synthesis of various heterocyclic compounds, including azepine derivatives, has benefited from microwave irradiation, which reduces the use of bulk solvents and promotes energy efficiency. mdpi.commdpi.comresearchgate.net

Table 3: Examples of Energy-Efficient Azepine Synthesis

| Energy Source | Reaction Type | Conditions | Key Green Advantage | Reference |

|---|---|---|---|---|

| Visible Light (Blue LED) | Photochemical generation of nitrene and cascade reaction | Brønsted acid catalysis, room temperature | Metal-free, mild conditions. | researchgate.net |

| Microwave Irradiation | Cyclization/Condensation Reactions | Solvent-free or reduced solvent volume | Reduced reaction time, increased yield, energy efficiency. | mdpi.comresearchgate.net |

Advanced Spectroscopic and Structural Elucidation Techniques Applied to N,n Diethyl 3h Azepin 2 Amine

Nuclear Magnetic Resonance (NMR) Spectroscopy in Azepine Characterization

NMR spectroscopy is a cornerstone for the structural analysis of azepine derivatives, providing detailed information about the molecular framework.

Comprehensive ¹H and ¹³C NMR Analysis of Azepine Ring Systems

The ¹H and ¹³C NMR spectra of azepines provide essential data on their structure. The unsaturated seven-membered ring of 3H-azepines typically displays proton resonances in the vinyl region. thieme-connect.de For substituted azepines, the chemical shifts are influenced by the nature and position of the substituents on the ring. thieme-connect.demdpi.comchem-soc.si

The ¹³C NMR spectra are equally informative, with the C=N carbon of the amido group appearing at a characteristic downfield shift. The chemical shifts of the sp² and sp³ carbons in the azepine ring provide a map of the carbon skeleton. chem-soc.sirsc.org

Table 1: Typical ¹H and ¹³C NMR Chemical Shifts for Substituted Azepine Systems This table is a composite based on data from various substituted azepines and serves as a general guide.

| Atom/Group | Typical ¹H Chemical Shift (δ, ppm) | Typical ¹³C Chemical Shift (δ, ppm) | Reference |

| Ring Protons (vinyl) | 6.13 - 8.07 | 110 - 150 | thieme-connect.dechem-soc.si |

| CH₂ (in ring) | 1.9 - 3.5 | 28 - 48 | chem-soc.si |

| N-CH₂ (diethyl) | ~3.1 - 3.4 | ~40 - 55 | mdpi.comdocbrown.info |

| CH₃ (diethyl) | ~1.1 - 1.3 | ~15 - 18 | chem-soc.sidocbrown.info |

| C=N | N/A | ~155 - 175 | chem-soc.si |

| C-NH₂/NR₂ | N/A | ~150 | chem-soc.si |

Temperature-Dependent NMR Studies for Conformational Dynamics of N,N-diethyl-3H-azepin-2-amine

The seven-membered ring of 3H-azepines is not planar and exists in stable boat conformations. Temperature-dependent NMR spectroscopy is a powerful tool for studying the dynamics of ring inversion between these conformers. thieme-connect.de As the temperature is lowered, the rate of inversion slows, and the signals for the individual conformers can be resolved. The temperature at which these separate signals merge into a single broad peak is known as the coalescence temperature (Tc), which can be used to calculate the free energy of activation (ΔG‡) for the inversion process. thieme-connect.de

While specific ΔG‡ values for this compound are not detailed in the available literature, studies on analogous 3H-azepines demonstrate the utility of this method. thieme-connect.de These studies reveal that the energy barrier for ring inversion is highly sensitive to the substituents on the azepine ring. thieme-connect.de

Table 2: Ring Inversion Activation Energies for Various 3H-Azepine Derivatives

| Compound | Coalescence Temp. (Tc) | Activation Energy (ΔG‡) | Reference |

| N-phenyl-3H-azepin-2-amine | -55 ± 7°C | 42.7 kJ·mol⁻¹ | thieme-connect.de |

| Dimethyl 2,7-dimethyl-3H-azepine-4,6-dicarboxylate | 25 ± 5°C | 57.3 kJ·mol⁻¹ | thieme-connect.de |

| 2,4,6,7-tetraphenyl-3H-azepine | 80°C | 68.1 kJ·mol⁻¹ | thieme-connect.de |

These studies indicate that similar dynamic processes would be observable for this compound. thieme-connect.dersc.org

Elucidation of Stereochemistry and Electronic Effects via Coupling Constant Analysis

Analysis of coupling constants (J-values) in ¹H NMR spectra provides critical information about the dihedral angles between adjacent protons, which helps in elucidating the stereochemistry of the molecule. mdpi.com In 3H-azepine systems, allylic and homoallylic couplings have been noted. thieme-connect.de For instance, the observation of homoallylic coupling between a 5-methyl group and the proton at the 3-position has been interpreted as evidence for the 3-proton occupying an axial position, thus defining the ring's conformation. thieme-connect.de

The electronic effects of substituents are also reflected in the coupling constants and chemical shifts. nih.gov As previously mentioned, the unusual upfield shift observed in certain this compound derivatives is a clear indicator of specific electronic and anisotropic effects originating from the diethylamino group and its orientation relative to the azepine ring. thieme-connect.de

Mass Spectrometry (MS) for Molecular Characterization

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound. For this compound (C₁₀H₁₆N₂), high-resolution mass spectrometry (HRMS) would show a molecular ion peak [M]⁺ corresponding to a monoisotopic mass of 164.1313. nih.gov

The fragmentation pattern in the mass spectrum provides structural information. Common fragmentation pathways for amines include alpha-cleavage, where the bond beta to the nitrogen atom is broken. For this compound, this would involve the loss of an ethyl radical.

Table 3: Predicted Mass Spectrometry Fragmentation for this compound

| m/z Value | Proposed Fragment Ion | Notes |

| 164 | [C₁₀H₁₆N₂]⁺ | Molecular ion (M⁺) |

| 149 | [M - CH₃]⁺ | Loss of a methyl radical from a diethylamino group. |

| 135 | [M - C₂H₅]⁺ | Alpha-cleavage: loss of an ethyl radical. This is often a prominent peak for diethylamino compounds. |

| 72 | [CH₂=N(C₂H₅)₂]⁺ | Fragment corresponding to the diethylamino moiety. |

X-Ray Crystallographic Investigations of Azepine Structures

Single-crystal X-ray crystallography provides the most definitive structural information, revealing precise bond lengths, bond angles, and the three-dimensional conformation of the molecule in the solid state. rsc.orgeurjchem.com While a crystal structure for this compound itself is not reported in the provided search results, numerous studies on other azepine derivatives have been published. researchgate.netrsc.orgmdpi.com

These studies consistently show that the 3H-azepine ring adopts a non-planar boat or twisted-boat conformation. thieme-connect.de X-ray analysis of related compounds, such as N,N-dimethylcyclopent[c]azepin-3-amine, reveals a nearly planar structure, which is explained by contribution from a dipolar mesomeric form. thieme-connect.de For this compound, X-ray crystallography would unequivocally establish the boat conformation of the seven-membered ring and the precise geometry of the diethylamino substituent relative to the ring, providing a solid-state basis for interpreting the dynamic behaviors observed in NMR studies. rsc.org

Mechanistic Organic Chemistry and Reactivity Patterns of N,n Diethyl 3h Azepin 2 Amine

Reactivity of the Azepine Heterocycle

The 3H-azepine ring in N,N-diethyl-3H-azepin-2-amine is a non-planar, flexible system. The endocyclic C=N double bond and the exocyclic amine create an enamine-like moiety, which is a key determinant of the ring's reactivity.

Nucleophilic Reactivity and Substitution Pathways

The azepine ring system can participate in reactions with various nucleophiles, often involving an initial transformation or activation of the ring. For instance, studies on related 2-methoxy-3H-azepines have shown that they can undergo nucleophilic transetherification upon reaction with sodium alkoxides. researchgate.net While direct nucleophilic attack on the unsubstituted 3H-azepine ring is not a primary pathway, substitution at the C2 position is feasible. In related systems, once a suitable leaving group is installed at the C2 position (by converting the 3H-azepine to a 2H-azepine derivative), it can be displaced by various nucleophiles, including alkylamines and alkanethiols. researchgate.netnih.govelsevierpure.com

The synthesis of 2-amino-3H-azepine derivatives is often achieved through the reaction of a phenylnitrene intermediate in the presence of a nucleophilic amine. clockss.org This suggests that the formation of the this compound itself involves the nucleophilic trapping of a reactive intermediate by diethylamine (B46881). acs.org The lone pair of electrons on the diethylamino group significantly influences the electron density of the heterocyclic ring, enhancing the nucleophilicity of the enamine system.

Electrophilic Reactions and Regiochemical Control

The 3H-azepine ring system is susceptible to attack by electrophiles, with regioselectivity being a critical aspect of its reactivity. Research on the closely related compound, 2-(diethylamino)-5-phenyl-3H-azepine, provides significant insight into these pathways. Deprotonation of this molecule using a strong base generates a highly colored anionic species. researchgate.netwur.nl This anion readily reacts with electrophiles, such as deuterium (B1214612) oxide or alkyl halides, to yield derivatives substituted at the C-3 position. researchgate.net This demonstrates that the C-3 carbon is a primary site for electrophilic attack after activation.

Furthermore, reactions with other electrophiles show varied regiochemical outcomes. Butylation of 2-(diethylamino)-5-phenyl-3H-azepine with n-BuLi occurs at the 1- and 3-positions of the ring. researchgate.net In contrast, studies on 2-methoxy-3H-azepines reveal that reaction with electrophiles like N-bromosuccinimide (NBS) results in a regioselective 1,4-addition, which can then lead to the formation of 2H-azepine derivatives. researchgate.netnih.govelsevierpure.com This suggests that the reaction pathway—be it substitution or addition—and the resulting regiochemistry are highly dependent on the specific electrophile and the substitution pattern of the azepine ring.

| Reactant System | Electrophile | Observed Reaction / Product | Reference(s) |

| 2-(diethylamino)-5-phenyl-3H-azepine anion | Alkyl Halides, D₂O | Substitution at C-3 position | researchgate.net |

| 2-(diethylamino)-5-phenyl-3H-azepine | n-Butyllithium | Butylation at N-1 and C-3 positions | researchgate.net |

| 2-methoxy-3H-azepines | N-Bromosuccinimide (NBS) | 1,4-addition leading to 2H-azepines | researchgate.netnih.govelsevierpure.com |

| 2-methoxy-3H-azepines | Bromine | Formation of 2-bromo-2H-azepine and 4-bromo-3H-azepine | researchgate.net |

Transformations Involving the Diethylamino Functionality

The exocyclic N,N-diethylamino group behaves as a typical tertiary amine, possessing a lone pair of electrons that imparts basic and nucleophilic character.

Derivatization and Reaction Pathways of Tertiary Amines

The diethylamino group is a site for various derivatization reactions. As a base, it readily reacts with acids to form the corresponding ammonium (B1175870) salts. libretexts.org Its nucleophilic character allows it to react with electrophiles. A common reaction for tertiary amines is N-alkylation with alkyl halides to form quaternary ammonium salts. researchgate.net In the broader context of heterocyclic tertiary amines, derivatization can also be achieved through more complex pathways, for instance, by converting a carboxyl-derivatized tertiary amine into an isocyanate-containing monomer via a Curtius rearrangement. google.com While specific studies on this compound are limited, these general principles of tertiary amine reactivity are applicable.

Isomerization and Rearrangement Processes

The azepine ring is conformationally flexible and can undergo various isomerization and rearrangement reactions, driven by thermal, photochemical, or catalytic conditions.

The 3H-azepine isomer is in a tautomeric relationship with other forms, such as 1H- and 2H-azepines, and interconversion is possible. For instance, 2H-azepines have been observed to rearrange into their corresponding 3H-isomers. researchgate.net Theoretical studies suggest that the isomerization of 1H-azepine to the more stable 3H-azepine occurs via a rapid 1,3-prototropy. clockss.org

Valence Tautomerism and Isomerism of Azepine Systems (e.g., 3H to 2H Azepine)

Azepines can exist in several tautomeric forms, with the 1H-, 2H-, 3H-, and 4H-isomers being the most common. The relative stability of these isomers is influenced by the substitution pattern on the ring. For 2-amino substituted azepines, the 3H-tautomer is generally the most stable. This is attributed to the positioning of the nitrogen lone pair out of the plane of the π-system, which avoids the anti-aromatic character that would arise in a planar 1H-azepine.

The isomerization between different azepine tautomers, particularly the conversion of a 3H-azepine to a 2H-azepine, is a key aspect of their reactivity. This transformation is not a simple prototropic shift but often proceeds through a more complex mechanism. For instance, the reaction of 2-methoxy-3H-azepines with N-bromosuccinimide (NBS) suggests a plausible pathway for this isomerization. The proposed mechanism involves a regioselective 1,4-addition of an electrophile (like Br+) to the 3H-azepine ring. This is followed by a base-promoted elimination of a proton, leading to the formation of the corresponding 2H-azepine derivative. researchgate.net

In the case of this compound, a similar electrophilically induced isomerization to the corresponding 2H-azepine can be envisaged. The presence of the electron-donating diethylamino group would likely enhance the nucleophilicity of the azepine ring, potentially facilitating the initial electrophilic attack.

Furthermore, azepine systems can exhibit valence tautomerism with their bicyclic isomers. For example, 3H-azepines are in equilibrium with their corresponding 2-azanorcaradiene valence isomers. elsevierpure.com The position of this equilibrium is highly dependent on the substituents present on the ring.

Table 1: Tautomeric Forms of Azepine

| Tautomer | Structural Features | Relative Stability Consideration |

| 1H-Azepine | Nitrogen lone pair can participate in the π-system. | Often unstable due to anti-aromatic character in a planar conformation. |

| 2H-Azepine | Contains an imine functionality within the ring. | Generally less stable than the 3H-isomer in 2-amino substituted systems. |

| 3H-Azepine | The nitrogen lone pair is out of conjugation with the π-system. | Generally the most stable isomer for 2-amino substituted azepines. |

| 4H-Azepine | Isomeric with 2H- and 3H-azepines. | Relative stability depends on substitution. |

Ring Contraction Mechanisms and Product Diversification

A prominent feature of azepine chemistry is the tendency of the seven-membered ring to undergo contraction to form more stable five- or six-membered rings. This product diversification is driven by the release of ring strain and the formation of thermodynamically more favorable aromatic systems.

One documented pathway for ring contraction involves the treatment of substituted 3H-azepines with bromine followed by an aqueous base. For example, 2,5- and 3,6-di-tert-butyl-3H-azepines have been shown to rearrange to pyridine (B92270) derivatives under these conditions. A plausible mechanism for this transformation involves the formation of an azatropylium cation intermediate, which then undergoes rearrangement and ring contraction. researchgate.netelsevierpure.comoup.com For this compound, a similar reaction pathway could lead to the formation of substituted pyridine derivatives.

Another significant ring contraction mechanism is deaminative ring contraction. This has been observed in biaryl-linked azepine systems, where in situ methylation of the azepine nitrogen leads to a cascade of reactions, including a researchgate.netnih.gov-Stevens rearrangement and Hofmann elimination, ultimately excising the nitrogen atom and forming a polycyclic aromatic system. nih.govresearchgate.net While this specific example involves a more complex substrate, it highlights a general principle of azepine reactivity that could potentially be applied to simpler systems under the right conditions.

Photochemical reactions can also induce ring contraction in azepine derivatives. For instance, irradiation of 2-dimethylamino-4,5-dihydro-3H-azepine has been reported to yield 1-dimethylamino-cyclopentene, postulating a 1-dimethylamino-7-azabicyclo nih.govrsc.orghept-6-ene intermediate. rsc.org This suggests that photochemical activation could be a viable strategy for promoting ring contraction in this compound, leading to cyclopentene (B43876) derivatives.

Table 2: Examples of Azepine Ring Contraction Products

| Starting Azepine Derivative | Reagents/Conditions | Ring Contraction Product | Reference |

| 2,5- and 3,6-di-tert-butyl-3H-azepines | 1. Br2, 2. aq. K2CO3 | Pyridine derivatives | researchgate.netelsevierpure.comoup.com |

| Biaryl-linked dihydroazepine | PO(OMe)3, t-BuOK | Phenanthrene | researchgate.net |

| 2-dimethylamino-4,5-dihydro-3H-azepine | Irradiation (hv) | 1-dimethylamino-cyclopentene | rsc.org |

Computational and Theoretical Investigations of N,n Diethyl 3h Azepin 2 Amine and Azepine Congeners

Quantum Chemical Assessment of Electronic Structure and Stability

Ab initio and semi-empirical methods are foundational approaches in computational chemistry for approximating solutions to the Schrödinger equation. mpg.de Ab initio (Latin for "from the beginning") calculations derive results directly from first principles without the use of experimental data, employing the Hartree-Fock method as a starting point. bohrium.comrsc.orgprinceton.edu These methods provide a convergent path toward the exact solution, meaning that as the level of theory and the basis set size increase, the result approaches the theoretical limit. mpg.de However, their high computational cost often limits their application to smaller molecules. bohrium.com

Semi-empirical molecular orbital methods, in contrast, are based on the same Hartree-Fock formalism but introduce approximations and parameters derived from experimental data to simplify the calculations. bohrium.comwikipedia.org Methods like the Extended Hückel method, CNDO, INDO, and more modern variations such as AM1 and PM3, neglect or approximate certain complex integrals that are computationally expensive. mpg.dewikipedia.orglibretexts.org This parameterization makes them significantly faster than ab initio methods, allowing for the study of much larger molecular systems. mpg.dewikipedia.org The use of empirical parameters can also implicitly include some effects of electron correlation. wikipedia.org For azepine congeners, these methods can be used for initial geometric optimizations and for qualitative analysis of molecular orbitals and electronic properties. researchgate.net

Table 1: Comparison of Quantum Chemical Calculation Methods

| Method Type | Basis of Calculation | Computational Cost | Typical Applications |

|---|---|---|---|

| Ab Initio | Based on first principles of quantum mechanics; no empirical parameters. rsc.org | High to very high. | Accurate calculations for small to medium-sized molecules, benchmarking. princeton.eduhu-berlin.de |

| Semi-Empirical | Uses Hartree-Fock formalism with approximations and empirical parameters from experimental data. wikipedia.org | Low. | Large molecules, initial geometry optimization, qualitative electronic structure analysis. bohrium.comresearchgate.net |

| Density Functional Theory (DFT) | Calculates electron density rather than the wave function; includes electron correlation effects at a lower cost. worktribe.com | Medium. | Geometric and electronic properties of medium to large systems, reaction mechanisms. nih.govmdpi.com |

Density Functional Theory (DFT) has become the workhorse of modern computational chemistry due to its balance of accuracy and computational efficiency. mpg.de DFT methods model electron correlation—a critical factor for accurate predictions—at a cost that is often comparable to or only slightly higher than Hartree-Fock calculations. worktribe.com Functionals such as B3LYP, often paired with basis sets like 6-311++G**, are commonly used to investigate the geometry and electronic properties of heterocyclic systems like azepines. nih.govmdpi.com

For azepine congeners such as dibenzo[b,f]azepine, DFT calculations have been employed to explore the geometry of the central seven-membered ring. nih.govmdpi.com These studies show that the azepine ring is non-planar, adopting a boat-shaped conformation to alleviate the destabilizing effects of antiaromaticity. researchgate.netslideshare.net DFT optimizations can precisely predict bond lengths, bond angles, and dihedral angles that define this conformation. For instance, studies on dibenzoazepine analogues have quantified the folding of the seven-membered ring. nih.gov Furthermore, the inclusion of dispersion corrections (e.g., Grimme's D3) in DFT calculations has been shown to be important for accurately describing the non-covalent interactions that influence molecular geometry. mdpi.com The electronic properties, such as the distribution of the nitrogen lone pair electrons and their potential delocalization into the ring system, can also be analyzed using DFT. mdpi.com

Aromaticity and Anti-aromaticity Evaluation in Azepine Frameworks

Aromaticity is a key concept that governs the stability and reactivity of cyclic conjugated molecules. Azepines, with a seven-membered ring and one nitrogen atom, are particularly interesting as they possess 8 π-electrons (if the nitrogen lone pair participates in conjugation), fitting Hückel's 4n rule for antiaromaticity (where n=2). slideshare.net

The concept of antiaromaticity predicts that a planar, cyclic, conjugated 8 π-electron system would be highly unstable. To avoid this, 1H-azepine adopts a non-planar, boat-like conformation. slideshare.netrsc.org This deviation from planarity disrupts the cyclic conjugation, and the molecule behaves more like a non-aromatic cyclic polyene.

However, the situation changes upon protonation. Theoretical studies on 1H-azepine have shown that its cation is aromatic. rsc.org This phenomenon is described as homoheteroaromaticity. The protonated azepine cation maintains a cyclic system of 6 π-electrons (satisfying the 4n+2 rule for aromaticity), with the saturated CH2 group lifted out of the plane of the other six atoms. This allows for continuous overlap of p-orbitals across the carbon framework, leading to aromatic stabilization. DFT calculations have supported this, indicating that while neutral azepine is antiaromatic, its cation achieves aromatic character. rsc.org

Magnetic criteria are among the most reliable indicators of aromaticity. Two powerful computational techniques used to assess these criteria are Nucleus-Independent Chemical Shift (NICS) and Gauge-Including Atomic Orbital (GIAO) calculations. acs.orgresearchgate.net

NICS is a method that quantifies the magnetic shielding at a specific point within or above a ring, typically at its center. github.iogithub.io A strong induced diamagnetic ring current, characteristic of aromaticity, results in negative NICS values (shielding). Conversely, a paramagnetic ring current, indicative of antiaromaticity, leads to positive NICS values (deshielding). github.io Computational studies on azepine and its derivatives have utilized NICS to probe their electronic character. researchgate.netrsc.org These calculations consistently show positive NICS values for the neutral azepine ring, confirming its antiaromatic nature when forced into a planar geometry, and near-zero values for the boat conformation, indicating non-aromaticity. researchgate.net In contrast, the azepine cation exhibits negative NICS values, consistent with its classification as an aromatic species. rsc.org

Table 2: Representative NICS(1)zz Values for Different Ring Systems

| Compound | Character | NICS(1)zz Value (ppm) | Reference |

|---|---|---|---|

| Benzene (B151609) | Aromatic | -30 to -40 | github.ioethz.ch |

| Cyclobutadiene | Antiaromatic | +18 to +28 | General Literature |

| Planar Azepine (calculated) | Antiaromatic | Positive | researchgate.net |

| Azepine Cation (calculated) | Aromatic | Negative | rsc.org |

Note: NICS values are highly dependent on the computational method and basis set. The values presented are illustrative.

GIAO calculations are used to predict NMR chemical shifts with high accuracy. imist.maresearchgate.net Since chemical shifts, particularly of protons attached to a ring, are influenced by ring currents, GIAO-DFT calculations can provide another layer of evidence for aromaticity or antiaromaticity. acs.orgrsc.org For azepines, GIAO calculations can predict the 1H and 13C NMR spectra, which can then be compared to experimental data to validate the computed structure and electronic properties. rsc.orgresearchgate.netrsc.org

Conformational Analysis and Energetic Profiles of Azepine Ring Inversion

As non-planar systems, azepine and its derivatives can exist in different conformations. slideshare.net The seven-membered ring is flexible and can undergo a process of ring inversion, typically between two equivalent boat conformations. Understanding the energy barrier associated with this inversion is crucial for describing the molecule's dynamic behavior.

Research has shown that the inversion of the 1H-azepine ring is a "retarded" process, meaning it has a relatively high energy barrier. rsc.org This is because the ring-flipping motion must occur in concert with the inversion of the pyramidal nitrogen atom. The transition state for this process involves a more planar ring structure, which is energetically unfavorable due to the antiaromatic character of the planar 8 π-electron system.

Computational methods, particularly DFT, are well-suited for mapping the potential energy surface of this ring inversion process. By calculating the energies of the ground state conformation, the transition state, and any intermediates, a detailed energetic profile can be constructed. ic.ac.uk This allows for the determination of the activation energy (energy barrier) for the inversion. For substituted azepines like N,N-diethyl-3H-azepin-2-amine, the size and orientation of the substituents on both the nitrogen and the carbon atoms of the ring will influence the relative energies of the different conformations and the height of the inversion barrier. The bulky diethylamino group would be expected to have a significant impact on the conformational preferences and the dynamics of the ring system.

Theoretical Studies on Boat and Planar Conformations

The 3H-azepine ring system is characterized by its non-planar structure, typically adopting a boat-like conformation. thieme-connect.de This is a consequence of the sp3-hybridized carbon atom at the 3-position, which disrupts the planarity of the ring. Theoretical studies and experimental data from X-ray crystallography on various azepine derivatives have confirmed that the boat conformation is the most stable ground state for the 1H-azepine ring. thieme-connect.de While direct X-ray crystallographic or detailed theoretical conformational analysis specifically for this compound is not extensively documented in publicly available literature, the behavior of closely related 3H-azepine congeners provides significant insights.

For instance, studies on N-phenyl-3H-azepin-2-amine indicate the presence of two stable boat conformers that can interconvert. thieme-connect.de The seven-membered ring in these systems is flexible and can undergo a ring-flipping process between the two boat forms. researchgate.net The presence of substituents on the azepine ring can significantly influence the relative stability of these conformers. In the case of N,N-diethyl-3H-azepin-2-amines, an abnormally high-field resonance observed for the 3-methyl group in some derivatives suggests a specific spatial arrangement where this group is shielded, likely due to the conformation of the diethylamino group and the azepine ring. thieme-connect.de

While a planar conformation for a simple 3H-azepine is energetically unfavorable, theoretical investigations on related systems, such as dibenzo[b,f]azepine derivatives, have explored the possibility of flatter central ring conformations. mdpi.com In these fused systems, the presence of a double bond in the central seven-membered ring can lead to partial aromaticity and a more planar geometry. mdpi.com However, for the non-aromatic 3H-azepine ring in this compound, a significant deviation from planarity is expected, with the boat conformation being the predominant form.

Table 1: Conformational Characteristics of 3H-Azepine Derivatives

| Compound/System | Predominant Conformation | Key Theoretical/Experimental Findings |

| 3H-Azepines | Boat | Exist as two stable, interconverting boat conformers. thieme-connect.de |

| N-Phenyl-3H-azepin-2-amine | Boat | Coalescence temperature of -55 ± 7°C observed, indicating ring inversion. thieme-connect.de |

| Substituted N,N-diethyl-3H-azepin-2-amines | Boat | Anomalous NMR shifts suggest specific, stable boat conformations. thieme-connect.de |

| Dibenzo[b,f]azepines | Variable (Boat to Planar) | Central ring can be planar with some aromatic character depending on substitution. mdpi.com |

Calculation of Ring Inversion Activation Energies

The interconversion between the two boat conformers of the 3H-azepine ring is not a free rotation but an activated process that requires surmounting an energy barrier. This process is known as ring inversion or ring flipping. The activation energy for this inversion is a critical parameter that defines the conformational dynamics of the molecule.

Proton NMR spectroscopy at variable temperatures is a powerful experimental technique used to study such dynamic processes. By analyzing the coalescence of signals as the temperature is raised, it is possible to determine the free energy of activation (ΔG‡) for the ring inversion.

For N-phenyl-3H-azepin-2-amine , a close structural analog of this compound, the activation energy for ring inversion has been determined experimentally. A coalescence temperature of -55 ± 7°C corresponds to a free energy of activation (ΔG‡) of 42.7 kJ·mol⁻¹ . thieme-connect.de This value provides a reasonable estimate for the energy barrier to ring inversion in similar 3H-azepin-2-amines.

The magnitude of the ring inversion activation energy is highly sensitive to the nature and position of substituents on the azepine ring. For example, bulkier substituents can lead to higher energy barriers. Theoretical calculations using methods like Density Functional Theory (DFT) have been employed to compute these energy barriers for various azepine systems, complementing experimental findings. scholaris.ca These computational approaches allow for a detailed exploration of the potential energy surface and the identification of the transition state for the ring inversion process.

Table 2: Ring Inversion Activation Energies for 3H-Azepine Congeners

| Compound | Method | Coalescence Temperature (Tc) | Activation Energy (ΔG‡) |

| N-Phenyl-3H-azepin-2-amine | ¹H NMR | -55 ± 7°C | 42.7 kJ·mol⁻¹ thieme-connect.de |

| Dimethyl 2,7-dimethyl-3H-azepine-4,6-dicarboxylate | ¹H NMR | 25 ± 5°C | 57.3 kJ·mol⁻¹ thieme-connect.de |

| Isochaetociporone | ¹H NMR | 2 ± 1°C | 49.4 kJ·mol⁻¹ thieme-connect.de |

| 2,4,6,7-Tetraphenyl-3H-azepine | ¹H NMR | 80°C | 68.1 kJ·mol⁻¹ thieme-connect.de |

The data clearly indicates that while the fundamental boat conformation is a common feature of 3H-azepines, the energetic landscape of their conformational dynamics is intricately modulated by the substitution pattern on the seven-membered ring.

Advanced Synthetic Applications and Derivatization Strategies for N,n Diethyl 3h Azepin 2 Amine Scaffolds

Strategic Modifications at the Azepine Ring System

The 3H-azepine ring system of N,N-diethyl-3H-azepin-2-amine offers multiple sites for strategic modification, allowing for the introduction of diverse functionalities and the construction of novel molecular architectures. Key strategies include electrophilic substitution, cycloaddition reactions, and ring transformations such as expansion and contraction.

Deprotonation of the related 2-(diethylamino)-5-phenyl-3H-azepine with strong bases, such as lithium diisopropylamide (LDA), generates a resonance-stabilized anion. researchgate.net This anion readily reacts with various electrophiles, leading to the formation of 3-substituted derivatives. researchgate.net This approach allows for the introduction of alkyl, and other functional groups at the C-3 position of the azepine ring. researchgate.net Further studies have shown that substitution can also occur at the C-5 position, demonstrating the tunable reactivity of the azepine core based on the reaction conditions. researchgate.net

The conjugated diene system within the 3H-azepine ring is amenable to cycloaddition reactions. For instance, 2-(diethylamino)-5-phenyl-3H-azepine has been shown to undergo an [8+2] cycloaddition with tetracyanoethylene, highlighting the potential for constructing complex bicyclic systems. researchgate.net While specific examples for this compound are not extensively documented, these findings with a closely related analogue strongly suggest its capability to participate in similar transformations.

Ring expansion and contraction reactions represent powerful tools for skeletal diversification. Methodologies for the stereoselective and regioselective ring expansion of piperidines have been developed to yield azepane and azepine derivatives. rsc.org This strategy could potentially be adapted to synthesize substituted this compound derivatives from appropriately functionalized piperidine (B6355638) precursors. Conversely, ring contraction of 3,6- and 2,5-di-tert-butyl-3H-azepines to form pyridine (B92270) derivatives has been observed upon treatment with bromine followed by an aqueous base. oup.com This suggests that under specific oxidative conditions, the this compound scaffold could be rearranged to furnish highly substituted pyridine cores.

Photochemical reactions also offer a pathway for significant structural modifications. The irradiation of the similar 2-dimethylamino-4,5-dihydro-3H-azepine leads to a ring contraction, yielding 1-dimethylamino-cyclopentene and 4,5-trimethylenepyrimidine through a postulated bicyclic intermediate.

The following table summarizes various strategic modifications applicable to the azepine ring system, based on studies of closely related analogues.

| Reaction Type | Reagents and Conditions | Position of Functionalization/Modification | Product Type | Reference(s) |

| Electrophilic Substitution | 1. Strong Base (e.g., LDA) 2. Electrophile (e.g., Alkyl halide) | C-3, C-5 | 3- and 5-substituted 2-(diethylamino)azepines | researchgate.net |

| [8+2] Cycloaddition | Tetracyanoethylene | Across the conjugated system | Bicyclic adduct | researchgate.net |

| Ring Contraction | Bromine, aq. K2CO3 | Azepine ring | Pyridine derivatives | oup.com |

| Photochemical Rearrangement | UV irradiation | Azepine ring | Cyclopentene (B43876) and pyrimidine (B1678525) derivatives |

Controlled Functionalization of the Peripheral Amino Substituents

The N,N-diethylamino group at the 2-position of the azepine ring is not merely a passive substituent but an active site for controlled functionalization. The most significant transformation of this group is N-dealkylation, which can unmask a secondary amine, thereby providing a handle for further derivatization.

Several methods for the N-dealkylation of tertiary amines have been reported and are applicable to the N,N-diethylamino group of the title compound. researchgate.netnih.gov These methods can be broadly categorized into chemical and catalytic approaches.

Classical chemical methods include the von Braun reaction, which utilizes cyanogen (B1215507) bromide (BrCN) to yield a cyanamide (B42294) intermediate that can be subsequently hydrolyzed to the secondary amine. researchgate.net Another common approach involves the use of chloroformates, such as phenyl chloroformate or α-chloroethyl chloroformate (ACE-Cl), which react with the tertiary amine to form a carbamate (B1207046). researchgate.net This carbamate can then be cleaved under mild conditions to afford the N-deethylated product.

More recently, catalytic methods have gained prominence due to their milder reaction conditions and improved functional group tolerance. nih.gov Photoredox catalysis, for instance, has been successfully employed for the aerobic N-dealkylation of a wide range of tertiary amines. nih.gov This method often proceeds with high efficiency and can be applied to complex molecules. nih.gov

Once the secondary amine (N-ethyl-3H-azepin-2-amine) is generated, it can be subjected to a variety of standard N-functionalization reactions. These include, but are not limited to, acylation to form amides, alkylation with different alkyl halides to introduce new N-substituents, and sulfonylation to produce sulfonamides. This two-step strategy of dealkylation followed by re-functionalization significantly broadens the synthetic utility of the this compound scaffold.

The table below outlines key functionalization strategies for the peripheral diethylamino group.

| Reaction Type | General Reagents | Intermediate Product | Final Product | Reference(s) |

| N-Dealkylation (von Braun) | Cyanogen Bromide (BrCN) | Cyanamide | N-ethyl-3H-azepin-2-amine | researchgate.net |

| N-Dealkylation (Chloroformate) | Phenyl Chloroformate or ACE-Cl | Carbamate | N-ethyl-3H-azepin-2-amine | researchgate.net |

| N-Dealkylation (Photoredox) | Photocatalyst, Light, Air | - | N-ethyl-3H-azepin-2-amine | nih.gov |

| Acylation (of secondary amine) | Acyl Chloride, Base | - | N-acyl-N-ethyl-3H-azepin-2-amine | |

| Alkylation (of secondary amine) | Alkyl Halide, Base | - | N-alkyl-N-ethyl-3H-azepin-2-amine |

This compound as a Building Block in Complex Organic Synthesis

The functionalized azepine core of this compound makes it a valuable building block for the construction of more complex, polycyclic molecules, including those with potential biological activity. The azepine motif is found in a number of natural products and pharmacologically active compounds. researchgate.net

A pertinent example of a complex target containing an azepine-related core is the natural product lennoxamine (B1248200). The synthesis of lennoxamine analogues has been reported, featuring the construction of a dihydro-azepino[2,1-a]isoindol-5-one skeleton. researchgate.net One reported strategy involves an intramolecular condensation between a tertiary enamide and an aldehyde to form the 2,3-dihydro-1H-azepine ring. researchgate.net

While the direct use of this compound in the total synthesis of such complex molecules is yet to be extensively documented, its potential as a starting material is evident. A pre-formed and suitably functionalized azepine ring, such as that in the title compound, could streamline the synthesis of these complex targets. For instance, the inherent nucleophilicity of the enamine-like system could be exploited in annulation reactions to build fused ring systems. Furthermore, the strategic modifications discussed in section 6.1 could be employed to install the necessary functionality for subsequent cyclization reactions.

The development of synthetic routes to complex molecules often relies on the availability of versatile and well-understood building blocks. The derivatization strategies for this compound outlined in this article pave the way for its application in the synthesis of novel polycyclic scaffolds with potential utility in drug discovery and development.

Q & A

Basic Research Questions

Q. What are the recommended safety protocols for handling N,N-diethyl-3H-azepin-2-amine in laboratory settings?

- Methodological Answer :

- Use PPE including nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .

- Conduct reactions in a fume hood to avoid inhalation of vapors or aerosols.

- Segregate chemical waste in labeled containers and dispose via certified hazardous waste management services to minimize environmental contamination .

- Regularly monitor air quality using gas detectors for amine vapors (threshold limit value: ~5 ppm, based on analogous amines) .

Q. How can researchers synthesize this compound, and what are common intermediates?

- Methodological Answer :

- Route 1 : Reductive amination of 3H-azepin-2-one with diethylamine using NaBH4 or catalytic hydrogenation (e.g., Pd/C, H₂) .

- Route 2 : Nucleophilic substitution of azepine derivatives with diethylamine under reflux (solvent: THF or toluene; temperature: 80–100°C) .

- Key Intermediate : Ethyl-(tetrahydro-pyran-4-yl)-amine (CAS 211814-15-2) has analogous reactivity for optimizing reaction yields .

Q. What spectroscopic techniques are suitable for characterizing this compound?

- Methodological Answer :

- ¹H/¹³C NMR : Identify amine protons (δ 1.0–2.5 ppm for CH₂/CH₃ groups) and azepine ring protons (δ 5.5–6.5 ppm for unsaturated C-H) .

- IR Spectroscopy : Detect N-H stretches (~3350 cm⁻¹) and C-N vibrations (~1250 cm⁻¹) .

- Mass Spectrometry : Confirm molecular ion [M+H]⁺ (exact mass dependent on substituents) using ESI-MS .

Advanced Research Questions

Q. How can contradictory NMR data for this compound derivatives be resolved?

- Methodological Answer :

- Perform variable-temperature NMR to assess dynamic effects (e.g., ring inversion in azepine) causing signal splitting .

- Compare experimental data with computational predictions (DFT or MD simulations) for conformational analysis .

- Example: Discrepancies in diethylamino group chemical shifts may arise from solvent polarity; use DMSO-d₆ vs. CDCl₃ for comparison .

Q. What experimental design principles optimize the yield of this compound in catalytic reactions?

- Methodological Answer :

- Factor Screening : Use fractional factorial design to test variables: catalyst loading (e.g., 5–10 mol%), temperature (60–120°C), and solvent polarity (THF vs. DMF) .

- Orthogonal Optimization : Apply Taguchi methods to prioritize factors. For example:

| Factor | Level 1 | Level 2 | Level 3 |

|---|---|---|---|

| Catalyst | Pd/C | Ni | Raney Ni |

| Solvent | THF | Toluene | DMF |

| Temperature | 80°C | 100°C | 120°C |

Q. How does the basicity of this compound compare to structurally similar amines?

- Methodological Answer :

- Computational Analysis : Calculate pKa using COSMO-RS or DFT (e.g., B3LYP/6-31G*) to predict basicity trends .

- Experimental Validation : Titrate with HCl (0.1 M) in anhydrous ethanol; compare to reference amines (e.g., pyridine derivatives) .

- Example: Steric hindrance from diethyl groups may reduce basicity by ~1–2 pKa units vs. primary amines .

Q. What strategies mitigate N-nitrosamine formation in this compound derivatives?

- Methodological Answer :

- Risk Assessment : Screen for nitrosating agents (e.g., NO⁺ sources) in reaction matrices using LC-MS/MS .

- Preventive Measures : Add antioxidants (e.g., ascorbic acid) or adjust pH (<3) to inhibit nitrosation pathways .

- Analytical Monitoring : Use EPA Method 521 for trace nitrosamine detection (LOD: 0.1 ppb) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.